molecular formula C6H8N2O2S B1351973 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 212710-51-5

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B1351973
M. Wt: 172.21 g/mol
InChI Key: MDNCSTBDLRSGIJ-UHFFFAOYSA-N
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Description

“7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the CAS Number: 212710-51-5. Its molecular weight is 172.211. The IUPAC name for this compound is 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione1.



Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not readily available in the search results.



Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)1. This code provides a standard way to encode the compound’s molecular structure and formula.



Chemical Reactions Analysis

The chemical reactions involving “7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione” are not readily available in the search results.



Physical And Chemical Properties Analysis

The compound has a purity of 97%1. More detailed physical and chemical properties are not readily available in the search results.


Scientific Research Applications

  • Summary of the Application: This compound has been studied for its potential as an anti-ulcer agent . A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized and their activity as new anti-ulcer agents was investigated in vivo .
  • Methods of Application or Experimental Procedures: The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The product was a yellow oily liquid .
  • Results or Outcomes: Four compounds, namely 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]-decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page1.


Future Directions

The future directions or applications of this compound are not readily available in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety datasheets.


properties

IUPAC Name

7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-4-6(1-2-11-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNCSTBDLRSGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
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7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
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7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
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Reactant of Route 5
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 6
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione

Citations

For This Compound
1
Citations
M Oba, A Shimabukuro, M Ono, M Doi… - Tetrahedron: Asymmetry, 2013 - Elsevier
A method of synthesizing an optically active cyclic methionine analogue, 3-aminotetrahydrothiophene-3-carboxylic acid (At 5 c), is described. A Bucherer–Bergs reaction of 4,5-dihydro-3…
Number of citations: 12 www.sciencedirect.com

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